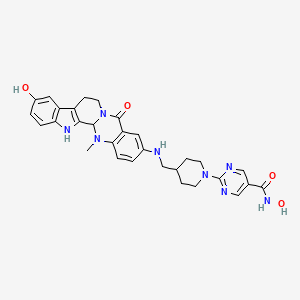
Top/HDAC-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Top/HDAC-IN-2 is a dual inhibitor targeting both topoisomerase and histone deacetylase enzymes. This compound exhibits potent antitumor activities and induces apoptosis in cancer cells. It is particularly significant in the field of cancer research due to its ability to interfere with the cell cycle and promote cell death in malignant cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Top/HDAC-IN-2 involves the design and development of evodiamine-based inhibitors. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of chemical reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its inhibitory activity against topoisomerase and histone deacetylase enzymes.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Top/HDAC-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures. These derivatives are studied for their enhanced or altered biological activities .
Applications De Recherche Scientifique
Top/HDAC-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its antitumor properties and its ability to induce apoptosis in cancer cells.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene expression and chromatin remodeling.
Drug Development: this compound serves as a lead compound for the development of new dual inhibitors targeting topoisomerase and histone deacetylase enzymes.
Neurodegenerative Diseases:
Mécanisme D'action
Top/HDAC-IN-2 exerts its effects by inhibiting both topoisomerase and histone deacetylase enzymes. The inhibition of topoisomerase prevents the unwinding of DNA, thereby interfering with DNA replication and transcription. The inhibition of histone deacetylase leads to the accumulation of acetylated histones, resulting in an open chromatin structure and altered gene expression. This dual inhibition mechanism induces apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Topotecan: A topoisomerase inhibitor used in the treatment of ovarian and small cell lung cancer.
Romidepsin: Another histone deacetylase inhibitor with antitumor activity.
Uniqueness
Top/HDAC-IN-2 is unique due to its dual inhibitory activity against both topoisomerase and histone deacetylase enzymes. This dual action enhances its antitumor efficacy and makes it a valuable compound in cancer research. Unlike single-target inhibitors, this compound can simultaneously disrupt multiple pathways involved in cancer progression, leading to more effective treatment outcomes .
Propriétés
Formule moléculaire |
C30H32N8O4 |
|---|---|
Poids moléculaire |
568.6 g/mol |
Nom IUPAC |
N-hydroxy-2-[4-[[(7-hydroxy-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-17-yl)amino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C30H32N8O4/c1-36-25-5-2-19(31-14-17-6-9-37(10-7-17)30-32-15-18(16-33-30)27(40)35-42)12-23(25)29(41)38-11-8-21-22-13-20(39)3-4-24(22)34-26(21)28(36)38/h2-5,12-13,15-17,28,31,34,39,42H,6-11,14H2,1H3,(H,35,40) |
Clé InChI |
CIQNHCUJXLAVPK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5CCN(CC5)C6=NC=C(C=N6)C(=O)NO)C7=C(N3)C=CC(=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)

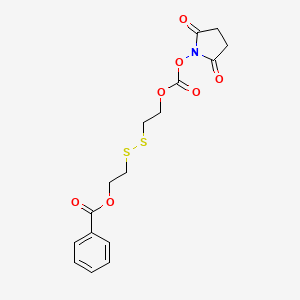

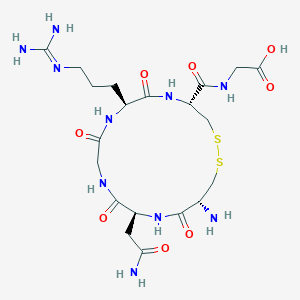


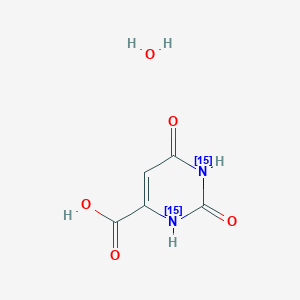
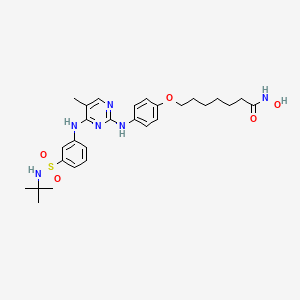
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)

